Regioisomeric Bromine Position: 5-Bromo Versus 4-Bromo Substitution Defines Computational Lipophilicity Parity but Distinct Electronic Topology
CAS 364623-10-9 (5-bromo-2-methylphenyl regioisomer) and its direct regioisomer CAS 486422-17-7 (4-bromo-2-methylphenyl) share identical computed LogP (1.69362) and TPSA (40.62 Ų) values . However, the bromine position differentiates the two: the 5-bromo configuration places the electron-withdrawing bromine meta to the sulfonyl group, whereas the 4-bromo configuration places it para. This regioisomeric difference alters the electronic distribution on the aromatic ring, as reflected in the distinct predicted pKa of 5.96 ± 0.42 for CAS 364623-10-9 , which can affect protonation state under physiological assay conditions (pH 7.4) and consequently influence hydrogen-bonding interactions with biological targets. The 4-bromo regioisomer lacks a publicly reported pKa value, preventing direct comparison, but the structural difference is sufficient for SAR studies to require explicit specification of the 5-bromo isomer to ensure experimental consistency [1].
| Evidence Dimension | Predicted LogP / TPSA / pKa |
|---|---|
| Target Compound Data | LogP 1.69362; TPSA 40.62 Ų; pKa 5.96 ± 0.42 (predicted) |
| Comparator Or Baseline | CAS 486422-17-7 (4-bromo regioisomer): LogP 1.69362; TPSA 40.62 Ų; pKa not publicly reported |
| Quantified Difference | LogP difference: 0.00; TPSA difference: 0.00 Ų; pKa comparison not possible due to missing comparator data |
| Conditions | Computational predictions (ACD/Labs or PubChem-derived); no experimental pKa data available for either compound |
Why This Matters
For SAR campaigns, the 5-bromo versus 4-bromo regioisomer choice is non-trivial because identical LogP/TPSA values mask divergent electronic effects (meta vs. para bromine) that can alter target binding and must be controlled for valid SAR interpretation.
- [1] Kilbile JT, et al. An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. Journal of Molecular Structure, 2023, 1278: 134971. View Source
